molecular formula C19H20N2O2 B2877959 3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899962-50-6

3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2877959
CAS RN: 899962-50-6
M. Wt: 308.381
InChI Key: UNAAGLRZOSJFIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances and its behavior under various conditions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The compound’s unique structure, which combines a triazine core with aromatic substituents, makes it an interesting candidate for coordination chemistry. Researchers have explored its potential as a ligand in metal-organic frameworks (MOFs). For instance, Co(II) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) and various polycarboxylic acid ligands have been synthesized. These MOFs exhibit diverse structural motifs, such as 3D porous frameworks with cylindrical channels or layered architectures. Additionally, one of these Co(II) MOFs (denoted as [Co3(tpt)2(Hbpt)3]·0.5DMDP) has been used as a precursor to prepare Co, N-codoped porous carbon materials (CoNC) for electrocatalytic oxygen reduction reactions .

Photochromism and Optical Applications

In the crystalline state, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) displays unprecedented photochromic behavior. Experimental and theoretical data suggest that the observed color changes likely arise from intramolecular charge separation and the formation of triplet biradical products. This discovery introduces tpt and related compounds as potential candidates for optical applications, such as light-responsive materials or sensors .

properties

IUPAC Name

10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-13-7-6-8-14(11-13)21-18(22)20-16-12-19(21,2)23-17-10-5-4-9-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAAGLRZOSJFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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